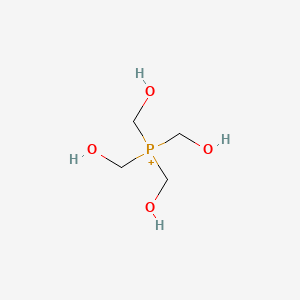

Tetrakis(hydroxymethyl)phosphonium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tetrakis(hydroxymethyl)phosphanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12O4P/c5-1-9(2-6,3-7)4-8/h5-8H,1-4H2/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAUOSXUSCVJWAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(O)[P+](CO)(CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12O4P+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3043786 | |

| Record name | Tetrakis(hydroxymethyl)phosphonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24655-84-3 | |

| Record name | Tetrakis(hydroxymethyl)phosphonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024655843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrakis(hydroxymethyl)phosphonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAKIS(HYDROXYMETHYL)PHOSPHONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4V2192F6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Tetrakis(hydroxymethyl)phosphonium Chloride (THPC): Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrakis(hydroxymethyl)phosphonium chloride (THPC) is a versatile organophosphorus compound with significant industrial applications. This technical guide provides a comprehensive overview of its synthesis, chemical and physical properties, and key applications, with a focus on its roles as a flame retardant for textiles and as a broad-spectrum biocide. Detailed experimental protocols for its synthesis and application are provided, alongside quantitative data and mechanistic insights. This document is intended to serve as a valuable resource for researchers, chemists, and professionals in material science and industrial microbiology.

Introduction

This compound chloride, an organophosphorus salt, is a highly reactive and water-soluble compound.[1] Its industrial significance stems primarily from its application in imparting durable flame-retardant properties to cellulosic fabrics, a process famously known as the Proban® process.[1][2] Furthermore, THPC is widely utilized as a potent biocide in various industrial water systems, including cooling towers and oilfields, to control microbial growth.[3] This guide delves into the fundamental chemistry, synthesis, and multifaceted applications of THPC, offering detailed methodologies and quantitative data for scientific and industrial professionals.

Synthesis of this compound Chloride

The industrial synthesis of THPC is primarily achieved through the reaction of phosphine (PH₃) with formaldehyde (HCHO) in the presence of hydrochloric acid (HCl).[4]

Chemical Reaction

The overall chemical equation for the synthesis is as follows:

PH₃ + 4HCHO + HCl → [P(CH₂OH)₄]⁺Cl⁻

Experimental Protocol: Laboratory Scale Synthesis

This protocol outlines a typical laboratory-scale synthesis of THPC.

Materials:

-

Phosphine gas (PH₃)

-

Formaldehyde solution (37% in water)

-

Concentrated Hydrochloric Acid (HCl)

-

Distilled water

-

Reaction flask with a gas inlet tube, stirrer, and thermometer

-

Gas flow meter

-

Ice bath

Procedure:

-

In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a thermometer.

-

Prepare a solution of formaldehyde and hydrochloric acid in the flask. For a specific molar ratio, a common approach is to use a 4:1 molar excess of formaldehyde to phosphine.[5]

-

Cool the reaction flask in an ice bath to maintain a temperature of around 20-30°C.

-

Slowly bubble phosphine gas through the stirred solution at a controlled rate. The reaction is exothermic, and the temperature should be carefully monitored and controlled.

-

Continue the gas flow until the desired amount of phosphine has been added or until the reaction is complete, which can be monitored by the cessation of gas absorption.

-

The resulting solution is an aqueous solution of THPC. For some applications, this solution can be used directly.

-

To obtain solid THPC, the water can be removed under reduced pressure.

Industrial Production Considerations

In an industrial setting, the synthesis is often carried out in a continuous or semi-batch process.[4] One study identified optimal conditions for synthesis using high-concentration phosphine as a reaction temperature of 60°C with copper chloride (CuCl₂) as a catalyst to accelerate the reaction.[5]

Properties of this compound Chloride

The physical and chemical properties of THPC are summarized in the tables below.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₁₂ClO₄P | [4] |

| Molar Mass | 190.56 g/mol | [4] |

| Appearance | White crystalline solid or colorless to yellowish aqueous solution | [4] |

| Density | 1.341 g/cm³ (solid) | [4] |

| Melting Point | 151-154 °C | [4] |

| Boiling Point | Decomposes | [6] |

| Solubility | Highly soluble in water | [4] |

Chemical Properties

| Property | Description | Reference |

| Reactivity | Reacts with bases to form tris(hydroxymethyl)phosphine. Condenses with amines, phenols, and polybasic acids. | [4] |

| Thermal Stability | Decomposes upon heating, releasing toxic fumes of phosphorus oxides and hydrogen chloride. | [3] |

| Corrosivity | Aqueous solutions are corrosive. | [3] |

Applications

Flame Retardant for Textiles: The Proban® Process

THPC is a key component in the Proban® process, which imparts durable flame retardancy to cotton and other cellulosic fabrics.[1][2] The process involves the formation of a cross-linked polymer within the fabric fibers.[7]

The flame-retardant action of the THPC-based polymer occurs in the condensed phase. When exposed to a flame, the polymer decomposes to form a char layer on the fabric surface. This char acts as an insulating barrier, slowing down the transfer of heat and preventing the release of flammable gases from the cellulose, thus inhibiting combustion.[2]

The Proban® process often utilizes a pre-condensate of THPC and urea.

Materials:

-

This compound chloride (THPC) solution (e.g., 80% in water)

-

Urea

-

Reaction vessel with heating and stirring capabilities

Procedure:

-

Charge the reaction vessel with the THPC solution and urea. A typical molar ratio of THPC to urea for the pre-condensate is around 1.9:1 to 2:1.[8]

-

Heat the mixture to approximately 70-85°C with constant stirring.[8]

-

The condensation reaction between the hydroxymethyl groups of THPC and the amine groups of urea occurs, forming a complex mixture of oligomers.

-

The reaction is typically continued until a desired viscosity or degree of condensation is achieved. The resulting product is the THPC-urea pre-condensate.

Materials:

-

Cotton fabric

-

THPC-urea pre-condensate solution

-

Padding machine

-

Drying oven

-

Ammonia gas curing chamber

-

Oxidizing agent (e.g., hydrogen peroxide solution)

-

Washing and rinsing equipment

Procedure:

-

Padding: The cotton fabric is passed through a bath containing the THPC-urea pre-condensate solution to ensure thorough impregnation.[1]

-

Drying: The impregnated fabric is then dried at a controlled temperature (e.g., 100-120°C) to remove excess water.[9]

-

Ammonia Curing: The dried fabric is exposed to ammonia gas in a specialized chamber. The ammonia induces rapid polymerization and cross-linking of the THPC-urea condensate within the cellulose fibers, forming an insoluble polymer.[1][7]

-

Oxidation: The fabric is treated with an oxidizing agent, such as a dilute solution of hydrogen peroxide, to convert the phosphorus to a more stable oxidation state.[10]

-

Washing and Drying: Finally, the fabric is thoroughly washed to remove any unreacted chemicals and by-products, and then dried.[1]

Biocide in Industrial Systems

THPC and its derivatives are effective broad-spectrum biocides used to control the growth of bacteria, algae, and fungi in various industrial water systems.[3]

Quaternary phosphonium compounds, like THPC, are thought to exert their biocidal effects by disrupting the cell membranes of microorganisms.[11] The positively charged phosphorus atom is attracted to the negatively charged cell membrane, leading to increased permeability and eventual cell lysis.

Dosage:

-

Shock Dosage: For heavily fouled systems, an initial shock dose of 100-300 ppm of THPC is recommended.[12]

-

Maintenance Dosage: Following the initial treatment, a maintenance dose of 75-150 ppm can be applied weekly or as needed to maintain microbial control.[13]

Procedure:

-

Before adding the biocide, it is recommended to clean heavily contaminated systems to remove existing biomass.

-

The calculated dose of THPC solution is added to the cooling tower basin or at a point in the system that ensures rapid and thorough mixing.

-

The concentration of the biocide and the microbial load in the water should be monitored regularly to adjust the dosage and frequency of application.

Synthesis of Tris(hydroxymethyl)phosphine

THPC serves as a precursor for the synthesis of tris(hydroxymethyl)phosphine (THP), a useful ligand in coordination chemistry.

[P(CH₂OH)₄]⁺Cl⁻ + NaOH → P(CH₂OH)₃ + H₂O + HCHO + NaCl[6]

Materials:

-

This compound chloride (THPC)

-

Sodium hydroxide (NaOH) solution (e.g., 8% aqueous solution)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Reaction vessel with stirrer and dropping funnel

Procedure:

-

Dissolve THPC in deoxygenated water in a reaction vessel under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add the sodium hydroxide solution dropwise with vigorous stirring. The pH of the solution should be carefully monitored and maintained around 8.5, which corresponds to the equivalence point for the formation of THP.[14]

-

After the addition is complete, the reaction mixture contains THP, formaldehyde, and sodium chloride.

-

The THP can be isolated from the reaction mixture by techniques such as solvent extraction.[14]

Visualizations

Synthesis of THPC

Caption: Synthesis of this compound chloride.

Proban® Process Workflow

Caption: Workflow of the Proban® flame retardant process.

Biocidal Application in Cooling Towers

Caption: THPC application workflow for cooling tower water treatment.

Safety and Environmental Considerations

THPC is a corrosive and toxic substance that should be handled with appropriate personal protective equipment, including gloves, goggles, and respiratory protection.[3] It is harmful if swallowed or in contact with skin. Upon decomposition, it can release toxic fumes. Environmentally, while THPC is biodegradable, its release into aquatic environments can be harmful to aquatic life.[12] Therefore, proper handling, storage, and disposal procedures must be followed in accordance with local regulations.

Conclusion

This compound chloride is a chemical of significant industrial importance, with well-established roles in flame retardancy and microbial control. Its synthesis from readily available precursors and its reactivity make it a versatile building block for various applications. This technical guide has provided a detailed overview of its synthesis, properties, and key uses, complete with experimental protocols and visual diagrams to aid in understanding. Further research into novel applications and more environmentally benign derivatives of THPC continues to be an active area of investigation.

References

- 1. sgfrfabric.com [sgfrfabric.com]

- 2. tannerbolt.com [tannerbolt.com]

- 3. ataman-chemicals.com [ataman-chemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. iwaponline.com [iwaponline.com]

- 6. Tris(hydroxymethyl)phosphine - Wikipedia [en.wikipedia.org]

- 7. pincroft.co.uk [pincroft.co.uk]

- 8. CN102180905A - Preparation method of this compound chloride-urea precondensate - Google Patents [patents.google.com]

- 9. Application of flame retardant - Knowledge - Hangzhou Mei Wang Chemical Co., Ltd [m.mwflameretardant.com]

- 10. Tetrakis Hydroxymethyl Phosphonium Chloride-Urea (THPC-U)_Hxochemical [hxochemical.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pureline.com [pureline.com]

- 14. US3833661A - Novel process for the preparation of tris(hydroxymethyl)phosphine and tris(hydroxymethyl)phosphine oxide - Google Patents [patents.google.com]

An In-depth Technical Guide on the Core Mechanism of Action of Tetrakis(hydroxymethyl)phosphonium Salts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(hydroxymethyl)phosphonium (THP) salts, primarily available as chloride (THPC) and sulfate (THPS), are versatile organophosphorus compounds with a broad spectrum of applications. They are extensively used as flame retardants for cellulosic textiles, as broad-spectrum biocides in industrial water treatment and oil and gas operations, and have been investigated for their potential in other areas, including drug development. This technical guide provides a comprehensive overview of the core mechanisms of action of THP salts, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved.

Chemical Reactivity and Properties

THP salts are produced through the reaction of phosphine (PH₃) with formaldehyde (HCHO) in the presence of an acid (hydrochloric or sulfuric acid). The central phosphorus atom is bonded to four hydroxymethyl groups, giving the cation a tetrahedral geometry. The reactivity of THP salts is largely dictated by the hydroxymethyl groups and the phosphonium center.

A key reaction of THP salts is the reversible dissociation in aqueous solutions to form tris(hydroxymethyl)phosphine (THP) and formaldehyde. The position of this equilibrium is highly dependent on the pH of the solution. Under neutral to alkaline conditions, the equilibrium shifts towards the formation of THP, which is a more reactive species.

THP salts can also undergo a Mannich-type reaction with compounds containing active hydrogen atoms, such as amines, amides, and phenols. This reaction involves the condensation of the hydroxymethyl group with the amine, leading to the formation of a new C-N bond and the elimination of water. This reactivity is fundamental to their application as crosslinking agents and in the modification of various materials.

Mechanism of Action as a Biocide

The antimicrobial activity of THP salts is multifaceted and involves a combination of physical and chemical interactions with microbial cells. The positively charged phosphonium ion is electrostatically attracted to the negatively charged components of microbial cell surfaces, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.

Upon reaching the cell membrane, THP salts are believed to disrupt its integrity, leading to increased permeability. This disruption allows for the leakage of essential intracellular components, such as ions, metabolites, and proteins, ultimately leading to cell death. Studies have indicated that THPS can increase the permeability of the outer membrane of microbial cells, causing the rapid release of cellular materials.[1] Furthermore, THPS has been shown to inhibit the sulfate reduction process within sulfate-reducing bacteria (SRB).[1]

At a molecular level, the biocidal activity is also attributed to the inhibition of key microbial enzymes. The hydroxymethyl groups can react with sulfhydryl (-SH) groups in enzymes, leading to their inactivation. While the precise enzymatic targets are not fully elucidated for all microorganisms, it is hypothesized that enzymes involved in critical metabolic pathways, such as glycolysis and the tricarboxylic acid (TCA) cycle, are potential targets. The disruption of these pathways would lead to a depletion of ATP, the primary energy currency of the cell, further contributing to cell death.

Quantitative Data: Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a biocide. The following table summarizes available MIC data for THPS against various microorganisms. It is important to note that MIC values can vary depending on the specific strain, culture conditions, and testing methodology.

| Microorganism | THP Salt | MIC (µg/mL) | Reference |

| Pseudomonas aeruginosa | THPS | 160 (sub-MIC) | [2] |

| Staphylococcus aureus (MRSA) | (1,4-DBTPP)Br₂ | 16 | [3] |

| Escherichia coli | [PTPP]·I | 512 | [3] |

| Sulfate-Reducing Bacteria (SRB) | THPS | >400 ppm | [4][5] |

Note: (1,4-DBTPP)Br₂ and [PTPP]·I are other quaternary phosphonium salts, and their MIC values are included for comparative purposes, highlighting the influence of the chemical structure on antimicrobial activity.

Mechanism of Action as a Flame Retardant

The flame-retardant action of THP salts, particularly when applied to cellulosic materials like cotton, operates primarily in the condensed phase. The process typically involves the application of a THP salt solution, often in combination with a nitrogen-containing compound like urea, followed by a curing step.

During combustion, the THP salt and urea polymerize on the fabric. As the temperature rises, the polymer decomposes to produce phosphoric acid. This acid acts as a catalyst, promoting the dehydration of the cellulose in the cotton fibers. This dehydration process leads to the formation of a stable char layer on the surface of the fabric.

This char layer serves as a physical barrier, insulating the underlying material from the heat of the flame and limiting the release of flammable volatile gases. The formation of char also reduces the amount of combustible material available to fuel the fire. Additionally, the decomposition of the flame-retardant finish can release non-combustible gases, such as ammonia and water vapor, which dilute the flammable gases in the gas phase and reduce the oxygen concentration around the flame, further inhibiting combustion.

Quantitative Data: Flame Retardancy Performance

The flame retardancy of treated textiles is commonly evaluated using methods such as the Limiting Oxygen Index (LOI) and Thermogravimetric Analysis (TGA). LOI measures the minimum oxygen concentration required to support flaming combustion, with higher values indicating better flame retardancy. TGA measures the weight loss of a material as a function of temperature, providing information on thermal stability and char formation.

| Treatment | LOI (%) | Char Yield (%) at 600°C | Reference |

| Untreated Cotton | ~18 | ~5 | [4] |

| 20% THPS-Urea | 27.0 | - | [6] |

| 30% THPS-Urea | 29.4 | - | [6] |

| 40% THPS-Urea | 31.2 | - | [6] |

| THPS-Treated Cotton | - | >50 | [7] |

Toxicological Profile

The toxicological properties of THP salts are a critical consideration for their safe handling and application. The acute oral toxicity of THPS in rats has been reported, with LD50 values indicating moderate toxicity.

| Compound | Species | Route | LD50 | Reference |

| THPS | Rat | Oral | >2000 mg/kg | [8] |

In terms of genotoxicity, the Ames test, which assesses the mutagenic potential of a substance, has been conducted on THPS. The results of these studies have been negative, indicating that THPS is not mutagenic in this bacterial reverse mutation assay.[9][10]

Cytotoxicity studies on mammalian cell lines are crucial for evaluating the potential of a compound to cause cell damage. While comprehensive data for THP salts across a wide range of cell lines is limited, some studies have reported IC50 values for related compounds or in specific contexts. For instance, the IC50 value of a compound is the concentration required to inhibit the growth of 50% of the cell population. Further research is needed to establish a more complete cytotoxic profile of THP salts on various human cell lines.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a THP salt that inhibits the visible growth of a specific microorganism.

Materials:

-

THP salt stock solution of known concentration

-

Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Microorganism culture in logarithmic growth phase

-

Sterile 96-well microtiter plates

-

Incubator

-

Spectrophotometer (optional, for quantitative measurement of growth)

Procedure:

-

Serial Dilution: Prepare a series of twofold dilutions of the THP salt stock solution in the appropriate sterile broth directly in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

Inoculation: Adjust the turbidity of the microbial culture to a 0.5 McFarland standard. Further dilute the culture to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well. Add 100 µL of the diluted inoculum to each well containing the THP salt dilutions.

-

Controls: Include a positive control well (broth with inoculum, no THP salt) and a negative control well (broth only).

-

Incubation: Incubate the microtiter plate at the optimal temperature and time for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

Observation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the THP salt in which no visible growth is observed. Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a spectrophotometer to quantify growth.

Vertical Flame Test (ASTM D6413)

Objective: To measure the flame resistance of a textile treated with a THP salt.

Materials:

-

Treated textile specimen (typically 76 x 305 mm)

-

Vertical flame test chamber

-

Meker burner

-

Gas supply (methane)

-

Timer

-

Ruler

Procedure:

-

Specimen Preparation: Condition the textile specimens at a specified temperature and humidity.

-

Mounting: Mount the specimen in a holder in the vertical flame test chamber.

-

Flame Application: Position the burner so that the flame impinges on the center of the bottom edge of the specimen. Apply the flame for 12 seconds.

-

Observation and Measurement: After the flame is removed, record the following:

-

Afterflame time: The time for which the material continues to flame after the ignition source is removed.

-

Afterglow time: The time for which the material continues to glow after the flame has been extinguished.

-

Char length: The distance from the bottom edge of the specimen to the end of the tear made through the charred area.

-

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of a THP salt.

Materials:

-

THP salt solution at various concentrations

-

Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100)

-

Minimal glucose agar plates

-

Top agar

-

S9 metabolic activation system (optional, to mimic mammalian metabolism)

-

Positive and negative controls

Procedure:

-

Preparation: Mix the THP salt solution, the bacterial tester strain, and (if used) the S9 mix in molten top agar.

-

Plating: Pour the mixture onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

-

Analysis: Compare the number of revertant colonies on the test plates to the number on the negative control plates. A significant increase in the number of revertant colonies indicates a mutagenic effect.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key mechanisms and workflows related to the action of THP salts.

Conclusion

This compound salts are compounds with significant industrial applications, underpinned by their distinct chemical reactivity. Their efficacy as biocides stems from a multi-pronged attack on microbial cells, involving membrane disruption and enzymatic inhibition. As flame retardants, they promote the formation of a protective char layer on cellulosic materials. While their toxicological profile suggests moderate acute toxicity, they have not shown mutagenic potential in the Ames test. The provided data and protocols offer a foundational understanding for researchers and professionals working with these compounds. Further research into the specific molecular targets and signaling pathways affected by THP salts will undoubtedly lead to a more refined understanding of their mechanism of action and potentially broaden their applications in various fields, including drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Sub-minimum inhibitory concentration of this compound sulfate enhances biocorrosion of carbon steel by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Determining the minimum inhibitory concentration of Tetraclean against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Degradation of Tetrakis(hydroxymethyl)phosphonium Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal degradation of tetrakis(hydroxymethyl)phosphonium (THP) compounds, with a focus on this compound chloride (THPC), this compound sulfate (THPS), and tris(hydroxymethyl)phosphine oxide (THPO). Given the limited availability of detailed public data on the solid-state thermal decomposition of these compounds, this guide synthesizes the existing literature and complements it with established analytical methodologies and proposed degradation pathways based on related organophosphorus chemistry.

Introduction to this compound Compounds

This compound salts, primarily THPC and THPS, are widely utilized in various industrial applications, including as flame retardants for textiles, biocides in water treatment and oil and gas operations, and as tanning agents in the leather industry[1][2]. Their efficacy in these applications is often linked to their chemical reactivity and thermal stability. Understanding the thermal degradation of these compounds is crucial for ensuring their safe handling, predicting their behavior in high-temperature applications, and assessing their environmental fate.

THPO is an oxidation product of tris(hydroxymethyl)phosphine, which is in equilibrium with THP salts in solution. It is also used in the formulation of flame retardants[3].

Thermal Degradation Profiles

The thermal stability of THP compounds varies depending on the specific salt and the surrounding conditions. The following data has been compiled from available literature.

Quantitative Data on Thermal Degradation

The thermal decomposition of THPC and THPS has been investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

| Compound | Onset of Structural Change (°C) | Onset of Weight Loss (°C) | Notes | Source(s) |

| THPC | 152.4 | 184.41 | Studies were conducted on solid THPC. | [4] |

| THPS | - | > 111 | Decomposition is likely at temperatures exceeding this value. | [5] |

Table 1: Thermal Decomposition Temperatures of THP Compounds

Thermal Degradation Products

Upon heating, THP compounds decompose into a variety of smaller molecules. The composition of these degradation products depends on the starting material and the decomposition conditions (e.g., atmosphere).

| Compound | Degradation Products | Source(s) |

| THPC | Phosphorous oxides, Hydrogen chloride, Formaldehyde | [6] |

| THPS | Phosphorous oxides, Sulfur oxides | [7] |

| THPS (in solution) | Tris(hydroxymethyl)phosphine oxide (THPO), Bishydroxymethylphosphonic acid, Formaldehyde adducts |

Table 2: Identified Thermal Degradation Products of THP Compounds

Experimental Protocols for Thermal Analysis

Detailed experimental protocols for the thermal analysis of solid THP compounds are not extensively reported in the public domain. Therefore, the following sections provide representative methodologies based on best practices for the analysis of related organophosphorus compounds.

Thermogravimetric Analysis (TGA)

TGA is used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides information on thermal stability and the kinetics of decomposition.

Objective: To determine the thermal stability and decomposition profile of a solid THP compound.

Apparatus: A thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Ensure the sample is in a powdered or finely divided form and is free from residual solvent.

-

Instrument Setup:

-

Sample Pan: Use an inert pan, such as alumina or platinum.

-

Sample Weight: Accurately weigh 5-10 mg of the sample into the pan.

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to study thermal decomposition. For oxidative degradation studies, use a flow of air or oxygen.

-

-

Thermal Program:

-

Initial Temperature: Start at ambient temperature (e.g., 25 °C).

-

Heating Rate: A heating rate of 10 °C/min is a common starting point and provides good resolution of thermal events.

-

Final Temperature: Heat the sample to a temperature high enough to ensure complete decomposition (e.g., 600-800 °C).

-

-

Data Acquisition: Record the sample mass as a function of temperature. The data is typically plotted as percent mass loss versus temperature. The first derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

Objective: To determine the melting point, decomposition temperature, and enthalpy of decomposition of a solid THP compound.

Apparatus: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 3-5 mg of the finely powdered sample into an aluminum or other suitable DSC pan.

-

Instrument Setup:

-

Reference Pan: Use an empty, sealed pan as a reference.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Initial Temperature: Start at a temperature well below the expected melting point (e.g., 25 °C).

-

Heating Rate: A heating rate of 10 °C/min is standard.

-

Final Temperature: Heat the sample to a temperature beyond the decomposition point observed in TGA.

-

-

Data Acquisition: Record the heat flow as a function of temperature. Endothermic events (e.g., melting) will appear as peaks pointing down, while exothermic events (e.g., some decompositions) will appear as peaks pointing up. The area under the peak is proportional to the enthalpy change of the transition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Objective: To identify the chemical composition of the thermal degradation products of a solid THP compound.

Apparatus: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

Procedure:

-

Sample Preparation: Place a small amount of the solid sample (typically 0.1-1 mg) into a pyrolysis sample holder.

-

Pyrolysis:

-

Pyrolysis Temperature: A temperature of 600-800 °C is often used to ensure complete decomposition.

-

Atmosphere: The pyrolysis is carried out in an inert atmosphere, typically helium, which also serves as the GC carrier gas.

-

-

Gas Chromatography:

-

Injector: The pyrolysis products are swept directly into the GC injector.

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is commonly used.

-

Temperature Program: A typical program might start at 40-50 °C, hold for a few minutes, and then ramp up to 280-300 °C at a rate of 10-20 °C/min.

-

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Mass Range: Scan a mass range of m/z 35-550 to detect a wide range of potential fragments.

-

-

Data Analysis: Identify the separated compounds by comparing their mass spectra to a spectral library (e.g., NIST/Wiley).

Thermal Degradation Pathways and Mechanisms

The precise mechanisms of solid-state thermal degradation of THP compounds are not well-established in the literature. However, based on the identified degradation products and the known chemistry of phosphonium salts, plausible pathways can be proposed.

Proposed Thermal Degradation Pathway of THPC

The thermal decomposition of solid THPC likely proceeds through a series of complex reactions. An initial step may involve the elimination of formaldehyde and hydrogen chloride, leading to the formation of tris(hydroxymethyl)phosphine (THP). THP itself is thermally unstable and can undergo further decomposition. The presence of the chloride ion may also facilitate nucleophilic attack on the hydroxymethyl groups.

Proposed Thermal Degradation Pathway of THPS

The thermal degradation of THPS is expected to be more complex due to the presence of the sulfate counter-ion. Decomposition is likely to produce sulfur oxides in addition to phosphorus-containing compounds. Similar to THPC, the initial steps may involve the formation of THP and sulfuric acid, which can then catalyze further reactions.

Experimental Workflow

The systematic investigation of the thermal degradation of a THP compound involves a multi-faceted approach combining several analytical techniques.

Conclusion and Future Work

The thermal degradation of this compound compounds is a complex process that is critical to their application and safety. This guide has summarized the available data and provided a framework for further investigation.

Significant gaps in the literature remain, particularly concerning:

-

Detailed quantitative TGA and DSC data for a range of THP compounds under various atmospheric conditions.

-

Comprehensive identification and quantification of degradation products from Py-GC-MS studies of solid-state decomposition.

-

Elucidation of the detailed reaction mechanisms and kinetics of thermal degradation.

-

The thermal stability and degradation profile of THPO.

Further research in these areas will be invaluable for the development of safer and more effective applications of these important organophosphorus compounds.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Decomposition reaction of tetra-hydroxymethyl phosphonium chloride - University of Nottingham Ningbo China [research.nottingham.edu.cn:443]

- 5. Tetrakis Hydroxymethyl Phosphonium Sulphate (THPS) Use Guide 2019 - IRO Water Treatment [irowater.com]

- 6. This compound chloride - Wikipedia [en.wikipedia.org]

- 7. This compound sulfate | C8H24O12P2S | CID 41478 - PubChem [pubchem.ncbi.nlm.nih.gov]

Tetrakis(hydroxymethyl)phosphonium chloride reaction with primary amines

An In-depth Technical Guide to the Reaction of Tetrakis(hydroxymethyl)phosphonium Chloride with Primary Amines

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound chloride (THPC) is a highly versatile and reactive organophosphorus compound. Its ability to react with primary (and secondary) amines makes it a crucial reagent in various fields, from the creation of advanced biomaterials to the industrial production of flame retardants. This document provides a comprehensive technical overview of the core chemistry, experimental protocols, and applications of the THPC-amine reaction, with a particular focus on its utility in forming cross-linked polymeric structures. The reaction proceeds via a Mannich-type mechanism, offering a robust method for covalently linking amine-containing molecules. This guide synthesizes key data and methodologies to support researchers in leveraging this important chemical transformation.

Core Reaction Mechanism

The reaction between THPC and primary amines is characterized as a Mannich-type reaction.[1][2] This multi-component condensation process involves an aldehyde, an amine, and a compound with a reactive proton, though in this specific case, the phosphorus center acts as the nucleophile. The mechanism can be broken down into three primary steps:

-

Formaldehyde Generation: A hydroxymethyl arm of the THPC molecule is released to generate formaldehyde (HCHO). This is a crucial initiating step.[1]

-

Iminium Ion Formation: The generated formaldehyde rapidly reacts with a primary amine (R-NH₂) to form a highly electrophilic iminium ion (also known as a Schiff base).[1][2]

-

Nucleophilic Attack and Amine Coupling: The trivalent phosphorus derivative of THPC performs a nucleophilic attack on the iminium ion. This completes the replacement of the hydroxymethyl group with a new aminomethyl arm, forming a stable P-C bond and covalently coupling the amine to the phosphorus core.[1]

This process can repeat with the remaining hydroxymethyl groups on the phosphorus atom, allowing THPC to act as a tetra-functional crosslinker, capable of forming extensive polymeric networks with molecules containing multiple amine groups.[1]

References

Aqueous Solution Behavior of THPC and THPS: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrakis(hydroxymethyl)phosphonium chloride (THPC) and its sulfate counterpart (THPS) are versatile organophosphorus compounds with significant industrial and research applications. Their efficacy in various processes, including as flame retardants, biocides, and crosslinking agents, is intrinsically linked to their behavior in aqueous solutions. This technical guide provides an in-depth exploration of the aqueous chemistry of THPC and THPS, focusing on their equilibrium reactions, pH-dependent stability, and degradation pathways. Detailed experimental protocols for the characterization and quantification of these compounds and their derivatives are presented, alongside tabulated quantitative data for ease of comparison. Furthermore, key chemical pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of their solution behavior.

Introduction

This compound chloride ([P(CH₂OH)₄]Cl) and this compound sulfate ([(P(CH₂OH)₄)₂]SO₄) are water-soluble phosphonium salts.[1][2] While utilized in a range of applications, their chemical activity in aqueous media is often as precursors, releasing more reactive species like tris(hydroxymethyl)phosphine (THP) and formaldehyde.[3] The solution's pH is a critical determinant of the speciation and reactivity of THPC and THPS, influencing their stability and interaction with other molecules. Understanding these dynamics is paramount for optimizing their performance in existing applications and for the development of novel technologies, including in the realm of drug development where THPC has been explored as a crosslinker for hydrogels in cell encapsulation.[4]

Aqueous Chemistry of THPC and THPS

Chemical Structures

THPC and THPS are ionic compounds consisting of the this compound cation and a corresponding chloride or sulfate anion. The central phosphorus atom in the cation is tetrahedrally coordinated to four hydroxymethyl groups.

pH-Dependent Equilibrium

In aqueous solutions, THPC and THPS exist in a pH-dependent equilibrium with tris(hydroxymethyl)phosphine (THP) and formaldehyde. This equilibrium is the cornerstone of their aqueous behavior. As the pH of the solution increases, the equilibrium shifts towards the formation of the tertiary phosphine, THP. THPC is reported to be stable in solutions with a pH of less than 5.0.

Reaction: [P(CH₂OH)₄]⁺ ⇌ P(CH₂OH)₃ + CH₂O + H⁺

The equilibrium constant for this reaction (Keq) has been reported to be approximately 8 x 10⁻⁷ M.[5]

Degradation Pathways

The degradation of THPC and THPS in aqueous solutions is significantly influenced by pH and temperature.

Under basic conditions, the degradation of THPC and THPS is spontaneous. The process is initiated by the abstraction of a proton, leading to the release of formaldehyde and the formation of THP. THP is a strong reducing agent and can be subsequently oxidized.

Tris(hydroxymethyl)phosphine (THP) is susceptible to oxidation, particularly in the presence of air (oxygen), to form the more stable tris(hydroxymethyl)phosphine oxide (THPO).[6] This oxidation can also occur anaerobically under basic conditions, with water acting as the oxidizing agent, resulting in the liberation of hydrogen gas.

Reaction: P(CH₂OH)₃ + ½ O₂ → O=P(CH₂OH)₃

The degradation of THPS has been shown to follow first-order kinetics, with the rate increasing with both temperature and pH.[7][8]

Reaction with Amines: The Proban Process

A significant application of THPC is in the flame-retardant treatment of textiles, known as the Proban process. This process involves the reaction of THPC with urea, an amine-containing compound.[9] The hydroxymethyl groups of THPC condense with the amine groups of urea, forming a cross-linked, insoluble polymer within the fabric fibers.[9] This polymer, upon exposure to heat, promotes the dehydration of cellulose to form char, which acts as a barrier to flame propagation.[9]

Simplified Reaction: [P(CH₂OH)₄]Cl + H₂NCONH₂ → Insoluble Polymer + H₂O + HCl

Quantitative Data

Physical and Chemical Properties

| Property | THPC | THPS |

| Chemical Formula | C₄H₁₂ClO₄P | C₈H₂₄O₁₂P₂S |

| Molar Mass | 190.56 g/mol [2] | 406.28 g/mol |

| Appearance | White crystalline solid[2] | Clear, colorless viscous liquid |

| Melting Point | 154 °C[10] | -35 °C[11] |

| Boiling Point | Decomposes | 111 °C[11] |

| Density | 1.341 g/cm³[2] | ~1.4 g/mL at room temperature[11] |

| Water Solubility | Highly soluble; >100 mg/mL at 20°C[10] | Highly miscible[11] |

| pH (of commercial solutions) | 3.0 - 5.0 | 3.0 - 5.0 |

Degradation Kinetics of THPS

The degradation of THPS in aqueous solutions follows first-order kinetics.[7][8] The rate constant (k) can be described by the Arrhenius equation, which incorporates the effects of temperature and pH.

Arrhenius Equation: k(T, pH) = A * exp(-Ea / RT) * [H⁺]⁻ⁿ

| Parameter | Value | Reference |

| Frequency Factor (A) | 3.10 x 10⁷ day⁻¹ | [12] |

| Activation Energy (Ea) | 8.448 x 10⁴ J/mol | [12] |

| pH dependence order (n) | 0.76 | [12] |

Note: These parameters were determined for THPS degradation in seawater in the presence of mild steel under alkaline conditions.

Half-life of THPS in Aqueous Solution

The stability of THPS is highly dependent on the pH of the aqueous medium.

| pH | Half-life (days) |

| 5 | 131 |

| 7 | 72 |

| 9 | 7 |

(Data from a review citing studies in sterile aqueous/buffered medium)[3]

Experimental Protocols

Quantification of THPC/THPS by Iodometric Titration

This method is based on the oxidation of the phosphonium salt by iodine.

Materials:

-

Standardized 0.1 N Iodine solution

-

Standardized 0.1 N Sodium thiosulfate solution

-

Starch indicator solution

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Burette, pipettes, Erlenmeyer flasks

Procedure:

-

Accurately weigh a sample of the THPC or THPS solution into an Erlenmeyer flask.

-

Dilute the sample with approximately 100 mL of deionized water.

-

Add a known excess of the standardized 0.1 N iodine solution to the flask.

-

Add sodium bicarbonate to the solution until effervescence ceases to maintain a neutral to slightly alkaline pH.

-

Allow the reaction to proceed in the dark for approximately 10-15 minutes.

-

Titrate the excess, unreacted iodine with the standardized 0.1 N sodium thiosulfate solution.

-

As the solution turns a pale yellow, add a few drops of the starch indicator solution. The solution will turn a deep blue/black color.

-

Continue the titration with sodium thiosulfate until the blue color disappears, indicating the endpoint.

-

Record the volume of sodium thiosulfate used.

-

Calculate the amount of THPC or THPS in the original sample based on the stoichiometry of the reaction and the amount of iodine consumed.

Analysis of THPC, THP, and THPO by ³¹P NMR Spectroscopy

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the qualitative and quantitative analysis of phosphorus-containing compounds in solution.

Instrumentation:

-

NMR spectrometer with a phosphorus probe.

Sample Preparation:

-

Prepare a solution of the THPC or THPS sample in a suitable deuterated solvent, typically D₂O.

-

If necessary, adjust the pH of the solution to investigate pH-dependent equilibria.

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Acquire a proton-decoupled ³¹P NMR spectrum.

-

Typical chemical shifts (relative to 85% H₃PO₄) are:

-

THPC/THPS ([P(CH₂OH)₄]⁺): ~25-30 ppm

-

THP (P(CH₂OH)₃): ~ -20 to -25 ppm

-

THPO (O=P(CH₂OH)₃): ~ 45-50 ppm

-

-

For quantitative analysis, ensure complete relaxation of the phosphorus nuclei between scans by using a sufficient relaxation delay (typically 5 times the longest T₁). Inverse-gated decoupling can be used to suppress the Nuclear Overhauser Effect (NOE) for more accurate integration.[13]

Data Analysis:

-

Integrate the signals corresponding to THPC/THPS, THP, and THPO.

-

The relative concentrations of each species can be determined from the integral ratios.

HPLC Analysis of THPS

High-Performance Liquid Chromatography (HPLC) can be used for the separation and quantification of THPS, particularly in complex matrices.

Instrumentation:

-

HPLC system equipped with a suitable detector (e.g., UV-Vis or conductivity detector).

-

A suitable column, such as a reverse-phase C18 column or an ion-exchange column.

Mobile Phase Preparation:

-

The mobile phase composition will depend on the column and detector used. A common approach for reverse-phase HPLC is a mixture of a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase should be controlled to ensure the stability of THPS during analysis.

Standard and Sample Preparation:

-

Prepare a stock solution of THPS of known concentration in the mobile phase.

-

Create a series of calibration standards by diluting the stock solution.

-

Prepare the sample solution by diluting it with the mobile phase and filtering it through a 0.45 µm syringe filter.

Chromatographic Conditions:

-

Flow rate: Typically 0.5-1.5 mL/min.

-

Injection volume: Typically 10-50 µL.

-

Column temperature: Maintained at a constant temperature (e.g., 25-40 °C).

-

Detection: Set the detector to the appropriate wavelength for UV-Vis detection or use a conductivity detector.

Analysis:

-

Inject the calibration standards and the sample solution into the HPLC system.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of THPS in the sample by comparing its peak area to the calibration curve.

Visualizations

Chemical Pathways

Caption: Aqueous reaction pathways of THPC and THPS.

Experimental Workflow for Quantitative Analysis

Caption: Workflow for the quantitative analysis of THPC/THPS.

Conclusion

The aqueous solution behavior of THPC and THPS is governed by a dynamic, pH-dependent equilibrium with tris(hydroxymethyl)phosphine and formaldehyde. This equilibrium, along with subsequent degradation and reaction pathways, dictates their functionality in diverse applications. For researchers, scientists, and drug development professionals, a thorough understanding of these chemical principles is essential for the effective utilization and innovation of technologies based on these important organophosphorus compounds. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for the characterization and application of THPC and THPS in aqueous systems.

References

- 1. bldeapharmacy.ac.in [bldeapharmacy.ac.in]

- 2. This compound chloride - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Tetrakis (hydroxylmethyl) phosphonium chloride as a covalent crosslinking agent for cell encapsulation within protein-based hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdc.gov [cdc.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. (THPS BIOCIDE BASE ) moniotoring in sea water | PDF [slideshare.net]

- 9. Tetrakis Hydroxymethyl Phosphonium Chloride-Urea (THPC-U)_Hxochemical [hxochemical.com]

- 10. This compound chloride | C4H12ClO4P | CID 31298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. What chemical is THPS and why does it matter [sinobiochemistry.com]

- 12. sites.ohio.edu [sites.ohio.edu]

- 13. 31Phosphorus NMR [chem.ch.huji.ac.il]

Tetrakis(hydroxymethyl)phosphonium Chloride: A Versatile Precursor for Advanced Organophosphorus Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(hydroxymethyl)phosphonium chloride (THPC), a readily available and water-soluble organophosphorus salt, has emerged as a significant precursor in the synthesis of a diverse array of organophosphorus compounds. With its unique reactivity, THPC serves as a foundational building block for molecules with applications spanning materials science, catalysis, and notably, the pharmaceutical industry. This technical guide provides a comprehensive overview of the synthetic pathways originating from THPC, with a focus on experimental protocols, quantitative data, and potential applications in drug development.

THPC is primarily synthesized from the reaction of phosphine with formaldehyde in the presence of hydrochloric acid.[1] Its utility as a precursor stems from its ability to generate tris(hydroxymethyl)phosphine (THP), a highly reactive and versatile intermediate.[2] This guide will delve into the synthesis of THP and its subsequent transformations into various functionalized phosphines, phosphine oxides, and other organophosphorus derivatives.

Core Synthetic Transformations

The journey from THPC to a wide range of organophosphorus compounds typically begins with its conversion to tris(hydroxymethyl)phosphine (THP). This is followed by reactions that modify or replace the hydroxymethyl groups, or that involve the phosphorus atom itself.

Synthesis of Tris(hydroxymethyl)phosphine (THP) from THPC

The conversion of THPC to THP is a crucial first step and is generally achieved by reacting THPC with a base. This reaction proceeds by the removal of one of the hydroxymethyl groups as formaldehyde.[2]

Experimental Protocol:

-

Method A: Using Triethylamine

-

In a well-ventilated fume hood, dissolve this compound chloride (THPC) in triethylamine, which acts as both the base and the solvent.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the THPC signal and the appearance of the THP signal.

-

Upon completion, the triethylamine hydrochloride salt will precipitate. The salt can be removed by filtration.

-

The excess triethylamine is removed under reduced pressure to yield tris(hydroxymethyl)phosphine. The product can be further purified by recrystallization.

-

-

Method B: Using Potassium Hydroxide in Methanol

-

Dissolve THPC in methanol.

-

Add a solution of potassium hydroxide in methanol dropwise to the THPC solution while stirring. The reaction is typically carried out at or below room temperature.

-

Potassium chloride will precipitate out of the solution and can be removed by filtration.

-

The methanolic solution of THP can be used directly for subsequent reactions, or the solvent can be removed under reduced pressure to obtain THP. A patent suggests a yield of 97.5% with a purity of approximately 98% using this method.[3]

-

-

Method C: Using a Strongly Basic Anion Exchange Resin

-

Prepare a column with a strongly basic anion exchange resin in the hydroxide form.

-

Pass a solution of THPC through the column. The resin will neutralize the phosphonium salt, releasing THP.

-

The eluent containing THP can be collected and the solvent removed to yield the product. This method offers the advantage of avoiding salt byproducts in the solution.[4]

-

Quantitative Data:

| Product | Precursor | Reagents | Solvent | Typical Yield | ³¹P NMR (δ, ppm) in D₂O |

| Tris(hydroxymethyl)phosphine (THP) | THPC | Triethylamine | Triethylamine | High | -22 to -27 |

| Tris(hydroxymethyl)phosphine (THP) | THPC | KOH, Na₂SO₃, cat. ZnCl₂ | Methanol | ~97.5% | -22 to -27 |

| Tris(hydroxymethyl)phosphine (THP) | THPC | Strongly basic anion exchange resin (OH⁻ form) | Water/Methanol | High | -22 to -27 |

Synthesis of Tris(hydroxymethyl)phosphine Oxide (THPO)

THPO is a stable derivative of THP and is often used in flame retardant applications. It can be synthesized by the oxidation of THP.

Experimental Protocol:

-

Prepare a solution of tris(hydroxymethyl)phosphine (THP) in an appropriate solvent (e.g., water or an alcohol).

-

Add an oxidizing agent, such as hydrogen peroxide (H₂O₂), dropwise to the THP solution while stirring. The reaction is exothermic and may require cooling.

-

The reaction can be monitored by ³¹P NMR spectroscopy, observing the shift from the THP signal to the THPO signal.

-

After the reaction is complete, the solvent can be removed under reduced pressure to yield tris(hydroxymethyl)phosphine oxide. The product can be purified by recrystallization. A patent describes recrystallization from absolute ethanol to yield colorless crystals.[4]

Quantitative Data:

| Product | Precursor | Reagents | Solvent | Typical Yield | ³¹P NMR (δ, ppm) in D₂O | ¹³C NMR (δ, ppm) in D₂O |

| Tris(hydroxymethyl)phosphine Oxide (THPO) | THP | Hydrogen Peroxide (H₂O₂) | Water | High | ~48.9 | 52.2 (d) |

Phospha-Mannich Reactions: Synthesis of Aminomethylphosphines

A significant application of THPC is in the phospha-Mannich reaction to form aminomethylphosphines.[5][6] This reaction is a powerful tool for creating P-C-N linkages.

Experimental Protocol:

-

React THPC with a primary or secondary amine (e.g., an aniline derivative) in a suitable solvent. This initial step forms a tetrakis(aminomethyl)phosphonium salt.

-

The resulting phosphonium salt is then treated with a base, such as triethylamine or potassium tert-butoxide, to yield the corresponding aminomethylphosphine. The choice of base can influence the structure of the final product (cyclic vs. acyclic).[7]

-

The reaction mixture is worked up to isolate the aminomethylphosphine product. Purification can be achieved by chromatography or recrystallization.

Quantitative Data:

| Product Family | Precursors | Reagents | Key Reaction Type |

| Aminomethylphosphines | THPC, Amines | Base (e.g., Et₃N, KOtBu) | Phospha-Mannich |

The Proban® Process: An Industrial Application

The Proban® process is an industrial method for imparting flame retardancy to cotton and other cellulosic fabrics, which relies on THPC chemistry.[8][9][10]

Process Overview:

-

Padding: The fabric is impregnated with a solution of THPC that has been pre-condensed with urea.

-

Drying: The treated fabric is dried to a specific moisture content.

-

Ammonia Curing: The fabric is exposed to gaseous ammonia, which causes the formation of a cross-linked, insoluble phosphorus-nitrogen polymer within the fibers.

-

Oxidation and Neutralization: The fabric is treated with an oxidizing agent (e.g., hydrogen peroxide) to convert the phosphorus to a more stable state and to remove any residual chemicals.

-

Washing and Drying: The fabric is washed and dried, resulting in a durable, flame-retardant finish.

Applications in Drug Development

While THPC is widely used in materials science, its potential as a precursor for compounds in drug development is an emerging area of interest. The ability to synthesize water-soluble, functionalized phosphines from THPC opens up several possibilities.

Water-Soluble Ligands for Bio-orthogonal Catalysis and Drug Delivery

Tris(hydroxymethyl)phosphine (THP) and its derivatives are water-soluble phosphine ligands. Such ligands are of interest for the development of metal-based therapeutics and for in vivo catalysis. Water-soluble metal complexes can exhibit different biological distributions and activities compared to their lipophilic counterparts. Furthermore, phosphine ligands can be incorporated into drug delivery systems, for example, by conjugating them to targeting moieties.

Precursors for Phosphate Bioisosteres

Phosphate groups are ubiquitous in biological systems, but their presence in drug candidates can lead to poor bioavailability and rapid metabolism. Phosphate bioisosteres, which mimic the charge and geometry of phosphates but have improved pharmacological properties, are therefore of great interest in medicinal chemistry.[11][12][13][14][15] Organophosphorus compounds such as phosphonates, which can be synthesized from phosphine precursors, are important classes of phosphate bioisosteres. THPC, as a source of the versatile intermediate THP, can be considered a starting point for the synthesis of novel phosphonate-containing molecules with potential therapeutic applications.

Toxicity and Safety Considerations

THPC and its derivatives can be toxic, and appropriate safety precautions should be taken during their handling and use. The toxicity of THPC is often associated with the release of formaldehyde as an intermediate in its reactions.[16][17][18] Studies have shown that THPC can be cytotoxic at higher concentrations.[17][18] Therefore, in biomedical applications such as hydrogels for cell encapsulation, it is crucial to minimize the concentration of THPC and to assess the cytocompatibility of the final materials.[16][17][18]

Conclusion

This compound chloride is a versatile and accessible precursor for a wide range of organophosphorus compounds. Through its conversion to key intermediates like tris(hydroxymethyl)phosphine, it provides a gateway to functionalized phosphines, phosphine oxides, and aminomethylphosphines. While its applications in materials science are well-established, its potential in the realm of drug development is a promising area for future research. The synthesis of water-soluble ligands and precursors for phosphate bioisosteres from THPC could lead to the discovery of novel therapeutic agents and drug delivery systems. As with any reactive chemical, a thorough understanding of its chemistry and toxicology is essential for its safe and effective use in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Tris(hydroxymethyl)phosphine - Wikipedia [en.wikipedia.org]

- 3. KR101535093B1 - New process for the production of tris(hydroxymethyl)phosphine - Google Patents [patents.google.com]

- 4. US3833661A - Novel process for the preparation of tris(hydroxymethyl)phosphine and tris(hydroxymethyl)phosphine oxide - Google Patents [patents.google.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Item - Synthesis of novel aminomethylphosphine complexes - Loughborough University - Figshare [repository.lboro.ac.uk]

- 8. Proban [formula1-dictionary.net]

- 9. Impact of Washing Parameters on Thermal Characteristics and Appearance of Proban®—Flame Retardant Material - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sgfrfabric.com [sgfrfabric.com]

- 11. The use of phosphate bioisosteres in medicinal chemistry and chemical biology - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 12. Phosphate isosteres in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phosphate Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 14. blogs.rsc.org [blogs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Tetrakis (hydroxylmethyl) phosphonium chloride as a covalent crosslinking agent for cell encapsulation within protein-based hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of cytocompatible protein-based hydrogels crosslinked using this compound chloride - Materials Advances (RSC Publishing) DOI:10.1039/D2MA01068B [pubs.rsc.org]

- 18. Development of cytocompatible protein-based hydrogels crosslinked using this compound chloride - Materials Advances (RSC Publishing) [pubs.rsc.org]

Environmental fate and degradation of THPS

An In-depth Technical Guide on the Environmental Fate and Degradation of Tetrakis(hydroxymethyl)phosphonium Sulfate (THPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound sulfate (THPS) is a broad-spectrum biocide utilized across various industries, including oil and gas, water treatment, and as a flame retardant for textiles.[1] Its efficacy against bacteria, algae, and fungi is well-documented.[2] Given its widespread application, a thorough understanding of its environmental fate and degradation is critical for assessing its ecological impact and ensuring its safe use. This guide provides a comprehensive overview of the environmental behavior of THPS, its degradation pathways, and the methodologies used to study these processes.

Chemical Identity and Physicochemical Properties

THPS is a quaternary phosphonium salt.[1] In aqueous solutions, THPS dissociates, and an equilibrium is established with its component ions and tris(hydroxymethyl)phosphine (THP).[3][4]

Table 1: Physicochemical Properties of THPS

| Property | Value | Reference |

| CAS RN | 55566-30-8 | [5] |

| Molecular Formula | C₈H₂₄O₁₂P₂S | |

| Molecular Weight | 406.28 g/mol | [5] |

| Water Solubility | 37,700 g/L @ 21°C | [5] |

| Vapor Pressure | Negligible | [5] |

| Log K_ow (Partition Coefficient) | -9.8 (calculated) | [5] |

Environmental Fate

The environmental fate of THPS is characterized by its rapid degradation and low potential for bioaccumulation.[2][6]

-

Persistence and Bioaccumulation: THPS is not considered persistent in the environment. Its low octanol-water partition coefficient (Log K_ow_ = -9.8) indicates a very low potential for bioaccumulation.[5]

-

Soil Mobility: With a low to moderate potential for adsorption to soil and sediment, THPS is expected to be mobile to moderately mobile in soil.[5]

-

Volatilization: Volatilization from water or soil surfaces is not an important environmental fate process due to its negligible vapor pressure and low Henry's Law constant.[5]

Degradation Pathways

THPS undergoes degradation through both abiotic and biotic pathways. The primary degradation products are tris(hydroxymethyl)phosphine oxide (THPO) and bis(hydroxymethyl)phosphonic acid (BMPA), which are considered less toxic than the parent compound.[2][5][7]

Abiotic Degradation

Abiotic degradation of THPS is driven by hydrolysis, oxidation, and photolysis.[6][8]

-

Hydrolysis: Hydrolysis is a significant degradation pathway for THPS, and its rate is highly dependent on pH.[5] The molecule is more stable in acidic conditions and degrades more rapidly in neutral to alkaline environments.[9]

-

Oxidation: THPS is a reducing agent and can be oxidized by substances in the environment, leading to the formation of THPO.[1]

-

Photodegradation: Exposure to UV light can also contribute to the degradation of THPS, converting it to THPO.[7]

Biotic Degradation

THPS is inherently biodegradable, meaning it can be broken down by microorganisms.[5] Several studies have demonstrated its degradation in both aerobic and anaerobic conditions.[5]

-

Aerobic Degradation: In the presence of oxygen, microorganisms can metabolize THPS. Studies have shown that a significant portion of radiolabeled THPS is converted to carbon dioxide (CO₂) within a short period.[5] Under aerobic conditions, the degradation of the active component, THP+, is thought to produce THPO and formaldehyde.[3]

-

Anaerobic Degradation: Under anaerobic conditions, THPS also undergoes biodegradation, with the formation of THPO and BMPA.[5] In these conditions, the degradation of THP+ may lead to the formation of methanol.[3]

Degradation Pathway Diagrams

The following diagrams illustrate the key degradation pathways of THPS.

References

- 1. Tetrakis Hydroxymethyl Phosphonium Sulphate (THPS) Use Guide 2019 - IRO Water Treatment [irowater.com]

- 2. What chemical is THPS and why does it matter [sinobiochemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound sulfate | C8H24O12P2S | CID 41478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. santos.com [santos.com]

- 6. epa.gov [epa.gov]

- 7. (THPS BIOCIDE BASE ) moniotoring in sea water | PDF [slideshare.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to the Toxicological Profile of Tetrakis(hydroxymethyl)phosphonium chloride (THPC)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrakis(hydroxymethyl)phosphonium chloride (THPC) is an organophosphorus compound primarily used as a flame retardant for textiles, as a biocide in industrial water systems, and in various other industrial applications. While effective in its intended uses, a comprehensive understanding of its toxicological profile is crucial for risk assessment and safe handling. This technical guide provides an in-depth review of the toxicology of THPC, summarizing key findings on its acute, subchronic, and chronic toxicity, as well as its genotoxic, carcinogenic, and developmental effects. Detailed experimental protocols for pivotal studies are provided, and all quantitative data are presented in structured tables for ease of comparison. Furthermore, this guide includes visualizations of the proposed mechanism of action and experimental workflows to facilitate a clearer understanding of the toxicological endpoints.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 124-64-1 | [1] |

| Molecular Formula | C₄H₁₂ClO₄P | [1] |

| Molecular Weight | 190.56 g/mol | [1] |

| Appearance | White, crystalline solid or a clear, colorless to yellow aqueous solution. | [1] |

| Solubility | Soluble in water. | [1] |

Toxicokinetics

Studies in animal models indicate that THPC can be absorbed through the gastrointestinal tract following oral administration and through the skin upon dermal contact.[2] While specific data on its distribution, metabolism, and excretion are limited, the liver has been identified as a primary target organ, suggesting systemic distribution after absorption.[2]

Acute Toxicity

THPC exhibits moderate acute toxicity via the oral route.

| Species | Route | LD₅₀ | Reference |

| Rat (male) | Oral | 282 mg/kg bw | [3] |

| Rat | Oral | 161 - 282 mg/kg bw | [2] |

| Mouse | Oral | 280 - 600 mg/kg bw | [2] |

Clinical Signs: Signs of acute toxicity in rodents include decreased body weight gain, changes in physical appearance, and at higher doses, death.[2]

Subchronic and Chronic Toxicity

Repeated oral exposure to THPC in rodents has been shown to cause adverse effects, primarily targeting the liver.

| Species | Duration | Route | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Findings | Reference |

| Rat | 14-day | Gavage | < 18.8 | 18.8 | Decreased body weight gain. | [2] |

| Mouse | 14-day | Gavage | < 18.8 | 18.8 | Decreased body weight gain. | [2] |

| Rat | 13-week | Gavage | < 3.75 | 3.75 | Hepatocellular cytoplasmic vacuolization. | [2] |

| Mouse | 13-week | Gavage | - | - | Hepatocellular cytoplasmic vacuolization. | [2] |

| Rat | 2-year | Gavage | - | - | Dose-related increases in hepatocyte cytoplasmic vacuolization. | [2] |

| Mouse | 2-year | Gavage | - | - | Dose-related increases in hepatocyte cytoplasmic vacuolization. | [2] |

Carcinogenicity

Long-term carcinogenicity studies in rodents have been conducted by the National Toxicology Program (NTP).

| Species | Route | Dose Levels (mg/kg/day) | Findings | Reference |

| Rat (F344/N) | Gavage | 0, 3.75, 7.5 | No evidence of carcinogenicity. | [2] |

| Mouse (B6C3F1) | Gavage | Male: 0, 7.5, 15; Female: 0, 15, 30 | No evidence of carcinogenicity. | [2] |

The International Agency for Research on Cancer (IARC) has classified this compound salts as Group 3, "not classifiable as to its carcinogenicity to humans," based on inadequate evidence in experimental animals and no data in humans.[4]

Genotoxicity

THPC has been evaluated in a battery of in vitro and in vivo genotoxicity assays, with mixed results.

| Assay | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium | With & Without | Negative | [3] |

| Gene Mutation | L5178Y Mouse Lymphoma Cells | Without | Positive | [3] |

| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) Cells | With & Without | Positive | [2] |

| Chromosomal Aberrations | Chinese Hamster Ovary (CHO) Cells | With & Without | Positive | [2] |

Reproductive and Developmental Toxicity

Developmental toxicity studies have been conducted in rats.

| Species | Route | NOAEL (Maternal Toxicity) (mg/kg/day) | NOAEL (Developmental Toxicity) (mg/kg/day) | Key Findings | Reference |

| Rat | Gavage | 2 | > 36 | Maternal toxicity (decreased body weight gain) was observed at ≥6 mg/kg/day. No treatment-related fetal malformations were observed. | [2] |

No studies were identified that investigated the effects of THPC on reproduction.[2]

Mechanism of Toxicity

The toxicity of THPC is believed to be mediated, at least in part, by its degradation to formaldehyde and tris(hydroxymethyl)phosphine (THP).[5][6] Formaldehyde is a well-known toxicant that can cause irritation, cytotoxicity, and genotoxicity through its ability to cross-link proteins and DNA. THPC itself can also react with biological macromolecules. It has been shown to react with the amino groups of proteins and with guanosine in DNA.[7]

Caption: Proposed mechanism of THPC toxicity.

Experimental Protocols

Chronic Toxicity and Carcinogenicity: 2-Year Gavage Study in Rodents (NTP TR-296)

This protocol is based on the information provided in the National Toxicology Program Technical Report 296.[2]

Caption: Workflow for the 2-year rodent carcinogenicity study.

-

Test Species: Fischer 344/N rats and B6C3F1 mice.

-

Administration: THPC was administered in deionized water by gavage, five days a week for 103 weeks.

-

Dose Levels:

-

Rats: 0, 3.75, or 7.5 mg/kg body weight.

-

Male Mice: 0, 7.5, or 15 mg/kg body weight.

-

Female Mice: 0, 15, or 30 mg/kg body weight.

-

-

Observations: Animals were observed twice daily for clinical signs of toxicity. Body weights were recorded weekly for the first 13 weeks and then monthly.

-

Pathology: At the end of the study, all animals were subjected to a complete necropsy. A comprehensive set of tissues was collected, preserved, and examined microscopically.

Genotoxicity: Bacterial Reverse Mutation (Ames) Test

This protocol is based on the OECD 471 guideline.

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

-

Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without an exogenous metabolic activation system (S9 mix).

-

Method: The plate incorporation method or pre-incubation method is used.

-